Cas no 1806881-77-5 (2-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-3-carboxylic acid)

2-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-3-carboxylic acid
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- インチ: 1S/C8H7F3N2O2/c9-6-3(7(10)11)2-13-4(1-12)5(6)8(14)15/h2,7H,1,12H2,(H,14,15)
- InChIKey: CLFCNHMCKWJRCM-UHFFFAOYSA-N
- ほほえんだ: FC1C(C(F)F)=CN=C(CN)C=1C(=O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 240
- 疎水性パラメータ計算基準値(XlogP): -2.3
- トポロジー分子極性表面積: 76.2
2-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029033072-500mg |
2-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-3-carboxylic acid |
1806881-77-5 | 95% | 500mg |
$1,668.15 | 2022-03-31 | |
Alichem | A029033072-250mg |
2-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-3-carboxylic acid |
1806881-77-5 | 95% | 250mg |
$960.40 | 2022-03-31 | |
Alichem | A029033072-1g |
2-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-3-carboxylic acid |
1806881-77-5 | 95% | 1g |
$3,126.60 | 2022-03-31 |
2-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-3-carboxylic acid 関連文献
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
2-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-3-carboxylic acidに関する追加情報
Professional Introduction to 2-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-3-carboxylic Acid (CAS No. 1806881-77-5)
2-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-3-carboxylic acid, with the CAS number 1806881-77-5, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both amino and carboxylic acid functional groups, combined with fluorine substituents, makes it a versatile building block for synthesizing various bioactive molecules.
The compound's structure consists of a pyridine core, which is a common scaffold in many pharmacologically active agents. The substitution pattern, particularly the 2-(aminomethyl) and 5-(difluoromethyl) groups, contributes to its reactivity and binding affinity towards biological targets. This makes it an attractive candidate for further derivatization and optimization in medicinal chemistry.
In recent years, there has been a growing interest in fluorinated pyridines due to their enhanced metabolic stability and improved binding properties. Studies have shown that fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. The introduction of fluorine at the 5-position in this compound not only enhances its lipophilicity but also modulates its interactions with biological receptors.
The carboxylic acid group at the 3-position provides a site for further functionalization, allowing chemists to attach various pharmacophores or linkers. This flexibility is crucial for designing molecules that can interact with specific biological pathways. For instance, the carboxylic acid moiety can be used to form esters or amides, which are common linkages in drug molecules.
2-(Aminomethyl) functionality at the 2-position adds another layer of reactivity, enabling the formation of Schiff bases or other nitrogen-containing heterocycles. These derivatives have shown promise in various therapeutic areas, including anticancer and anti-inflammatory applications. The combination of these functional groups makes this compound a valuable intermediate in the synthesis of novel therapeutic agents.
The pharmaceutical industry has been actively exploring new ways to utilize fluorinated pyridines in drug development. Recent research has highlighted the role of such compounds in targeting protein-protein interactions, which are often involved in complex diseases like cancer and neurodegenerative disorders. The unique electronic properties of fluorine atoms can fine-tune the binding affinity and selectivity of drug candidates.
In addition to its potential as a building block for drug synthesis, this compound has also been studied for its role in materials science. Fluorinated pyridines can be incorporated into organic semiconductors and liquid crystals, where they contribute to improved thermal stability and electronic properties. This dual functionality as both a pharmaceutical intermediate and a material science component underscores its versatility.
The synthesis of 2-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-3-carboxylic acid involves multi-step organic reactions that require careful optimization. Common synthetic routes include nucleophilic substitution reactions followed by functional group transformations. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the fluorine substituents efficiently.
The purity and quality of this compound are critical for its intended applications. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely used to ensure high chemical purity. These methods provide detailed structural information and confirm the absence of impurities that could affect downstream applications.
The growing body of literature on fluorinated pyridines underscores their importance in modern drug discovery. Researchers have reported numerous examples where these compounds have served as key intermediates in the development of drugs with improved efficacy and reduced side effects. The structural features of this compound make it particularly well-suited for further exploration in this context.
In conclusion, 2-(Aminomethyl)-5-(difluoromethyl)-4-fluoropyridine-3-carboxylic acid (CAS No. 1806881-77-5) is a multifaceted compound with significant potential in pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable tool for synthesizing novel bioactive molecules. As research continues to uncover new applications for fluorinated pyridines, this compound is likely to play an increasingly important role in drug development efforts worldwide.
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